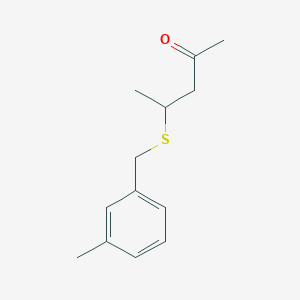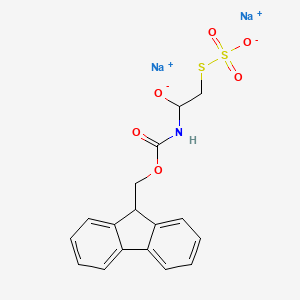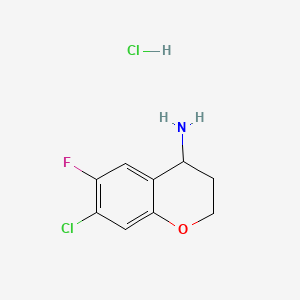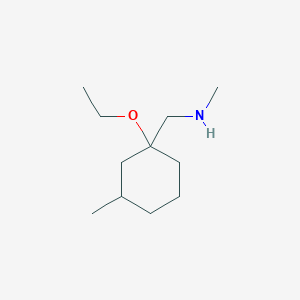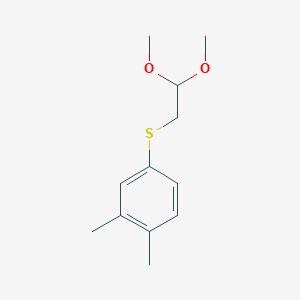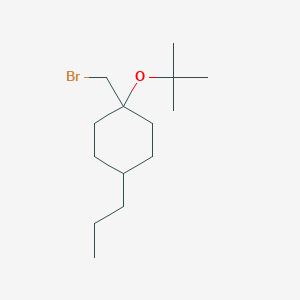
rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. This process can be carried out under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, to reduce the ketone to the desired alcohol. The reaction is typically conducted under high pressure and temperature to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine: It is also investigated for its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products .
Wirkmechanismus
The mechanism of action of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the compound and the enzyme involved .
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-2,3-Butanediol: Another chiral alcohol with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A flavonoid with similar stereochemical properties but different biological activities.
Uniqueness: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2R,3R)-2-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
DAAYDZZFCLQTFA-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCCN1)CO |
Kanonische SMILES |
CC1C(CCCN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


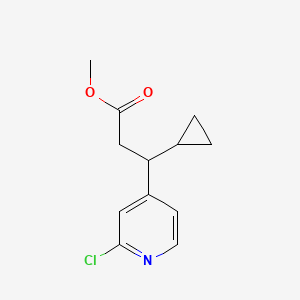
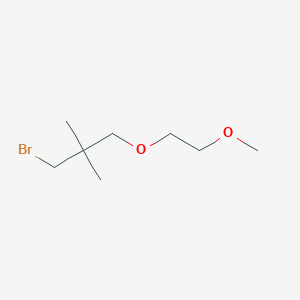
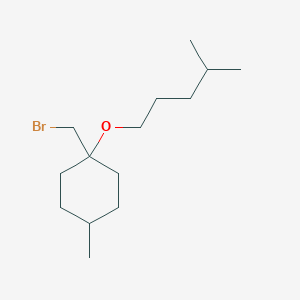

![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)

